molecular formula C13H18FNO B12616199 3-(5-Fluoro-2-methoxy-benzyl)-piperidine CAS No. 955288-00-3

3-(5-Fluoro-2-methoxy-benzyl)-piperidine

Cat. No.: B12616199
CAS No.: 955288-00-3
M. Wt: 223.29 g/mol
InChI Key: BDVOCFLZTUDGJV-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxy-benzyl)-piperidine is a chemical compound that features a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxy-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methoxy-benzyl)-piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzyl bromide
  • 5-Fluoro-2-methylbenzoyl chloride
  • 5-Fluoro-2-methoxybenzyl alcohol

Uniqueness

3-(5-Fluoro-2-methoxy-benzyl)-piperidine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOCFLZTUDGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588814
Record name 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955288-00-3
Record name 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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